Methyl 2-amino-3-methoxypropanoate hydrochloride
Description
Methyl 2-amino-3-methoxypropanoate hydrochloride is an amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . It exists as an enantiomeric pair, with the (R)-isomer (CAS: 1800300-79-1) being commercially available for research purposes . The compound is characterized by a methoxy group at the 3-position and a methyl ester at the carboxyl terminus. It is typically stored at room temperature in a dry, sealed container to maintain stability . Its primary applications include serving as a chiral building block in pharmaceutical synthesis and biochemical research .
Properties
IUPAC Name |
methyl 2-amino-3-methoxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOQFRDEFFKRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-methoxypropanoate hydrochloride typically involves the esterification of 2-amino-3-methoxypropanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methoxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
Methyl 2-amino-3-methoxypropanoate hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid derivatives and their biological functions.
Medicine: Research on potential therapeutic applications, such as drug development and enzyme inhibitors.
Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 2-amino-3-methoxypropanoate Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₃
- Molecular Weight : 183.63 g/mol .
- Structural Difference : The ethyl ester substituent replaces the methyl ester, increasing molecular weight by ~14 g/mol.
- Physicochemical Properties : Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 131.2 Ų) suggest similar polarity to the methyl derivative, but solubility may vary due to the longer alkyl chain .
- Storage : Requires refrigeration at 4°C, unlike the methyl variant .
- Applications : Used in peptide synthesis and as a precursor for bioactive molecules .
(S)-Tert-Butyl 2-amino-3-methoxypropanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₃
- Molecular Weight : 211.68 g/mol (estimated).
- Structural Difference : A bulky tert-butyl ester replaces the methyl/ethyl groups, introducing steric hindrance.
- Purity : Available at ≥99% purity, making it suitable for high-precision pharmaceutical applications .
- Applications : Preferred in reactions requiring steric protection of the ester group .
(S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₃
- Molecular Weight : 245.70 g/mol .
- Structural Difference : A benzyl group enhances hydrophobicity and aromatic interactions.
- Applications : Useful in solid-phase peptide synthesis (SPPS) due to the benzyl group’s stability under acidic conditions .
Physicochemical and Functional Differences
Solubility and Stability
- Methyl Derivative : Soluble in polar solvents (e.g., DMSO, water), with stability at room temperature .
- Ethyl Derivative : Lower solubility in water due to the ethyl chain; requires cold storage to prevent degradation .
- Tert-Butyl Derivative : Enhanced lipid solubility due to the tert-butyl group, ideal for lipid-based formulations .
Commercial Availability and Cost
The methyl derivative is significantly more expensive than tert-butyl analogs, likely due to enantiomeric purity requirements .
Biological Activity
Methyl 2-amino-3-methoxypropanoate hydrochloride, also known as methyl (2S)-2-amino-3-methoxypropanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound has the molecular formula and a molecular weight of approximately 151.61 g/mol. The compound features an amino group, a methoxy group, and an ester functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound can serve as a substrate or inhibitor, modulating enzyme activity and influencing metabolic pathways. The specific mechanism can vary depending on the target enzyme or receptor involved.
1. Anticonvulsant Activity
Research has demonstrated that derivatives of methyl 2-amino-3-methoxypropanoate exhibit anticonvulsant properties. In studies comparing various compounds, it was found that certain derivatives displayed superior efficacy in reducing seizure activity in animal models. For instance, a study indicated that specific analogs showed effective results in the maximal electroshock (MES) seizure test, with effective doses (ED50) lower than established antiepileptic drugs like phenytoin and valproate .
2. Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. In vitro assays indicated that the compound could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins .
Table 1: Inhibition Potency of this compound Against COX Enzymes
| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) |
|---|---|---|
| Methyl 2-amino-3-methoxypropanoate | 314 | 130 |
3. Neuroprotective Properties
There is emerging evidence suggesting that methyl 2-amino-3-methoxypropanoate may possess neuroprotective effects. Studies indicate that it can modulate neurotransmitter systems and protect neurons from oxidative stress-induced damage. This property is particularly relevant for conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Anticonvulsant Screening : A study conducted by the NIH Anticonvulsant Screening Program evaluated various derivatives for their anticonvulsant activity, revealing that certain modifications to the structure significantly enhanced efficacy .
- Anti-inflammatory Evaluation : In a carrageenan-induced edema model, this compound demonstrated significant reduction in inflammation at various dosages, indicating its potential as an anti-inflammatory therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
